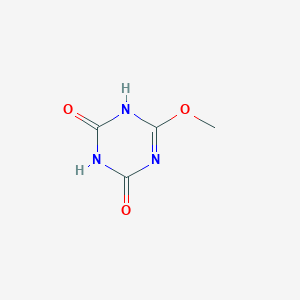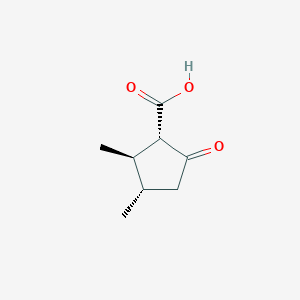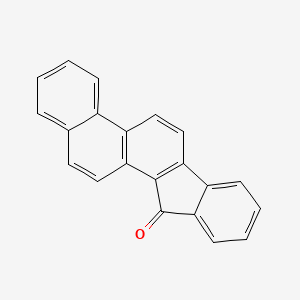
6-Methoxy-s-triazine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-s-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-s-triazine-2,4(1H,3H)-dione typically involves the reaction of cyanuric chloride with methanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-s-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the methoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-s-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Methoxy-s-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-methoxy-s-triazine: Similar in structure but with amino groups instead of methoxy groups.
2,4-Dichloro-6-methoxy-s-triazine: Contains chlorine atoms instead of methoxy groups.
2,4-Dimethoxy-6-methyl-s-triazine: Has additional methoxy groups and a methyl group.
Uniqueness
6-Methoxy-s-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group makes it more hydrophobic compared to its amino or chloro counterparts, affecting its solubility and reactivity.
Eigenschaften
IUPAC Name |
6-methoxy-1H-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-10-4-6-2(8)5-3(9)7-4/h1H3,(H2,5,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNULTPQANPFFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275337 |
Source


|
| Record name | methylcyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30885-95-1 |
Source


|
| Record name | methylcyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)

![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)

![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)


![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)

![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)
